

Application Note & Protocol: Pharmacokinetic Analysis of BMS-846372 in Beagle Dogs

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Compound of Interest

Compound Name: BMS-846372
CAS No.: 1190363-03-1
Cat. No.: B592685

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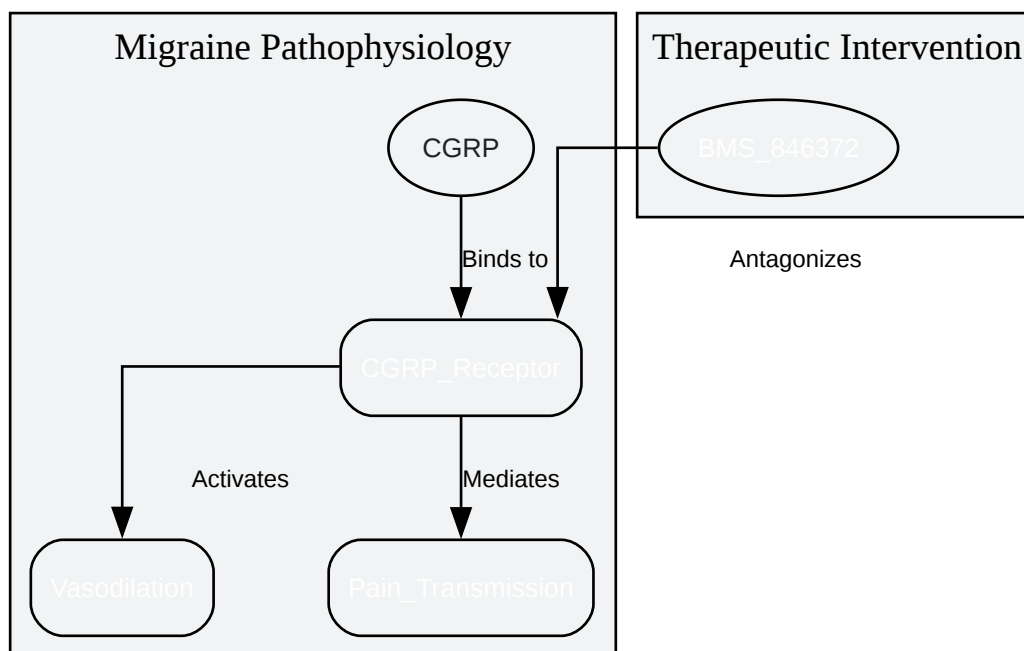
Introduction

BMS-846372 is a potent, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, which has been investigated as a potential therapeutic for the treatment of migraine.[1][2][3][4][5][6] Understanding the pharmacokinetic (PK) profile of a drug candidate in a relevant preclinical species is a cornerstone of drug development, providing critical data for dose selection, predicting human pharmacokinetics, and assessing the safety margin. The dog is a commonly used large animal model in preclinical toxicology and pharmacokinetic studies due to its physiological similarities to humans, including its metabolic pathways.

This document provides a comprehensive guide for conducting a pharmacokinetic analysis of **BMS-846372** in beagle dogs. The protocols outlined herein are designed to be robust and self-validating, incorporating industry best practices to ensure the generation of high-quality, reproducible data for regulatory submissions and internal decision-making. We will delve into the rationale behind the experimental design, from dose selection to the bioanalytical methodology, empowering researchers to not only execute the study but also to critically interpret the results.

Mechanism of Action: CGRP Receptor Antagonism

BMS-846372 exerts its pharmacological effect by blocking the CGRP receptor.[3] CGRP is a neuropeptide that is a potent vasodilator and is implicated in the pathophysiology of migraine headaches.[2] By antagonizing the CGRP receptor, **BMS-846372** can prevent the downstream signaling cascade that leads to vasodilation and pain transmission associated with migraines.



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Caption: CGRP signaling in migraine and the antagonistic action of **BMS-846372**.

Materials and Methods

Test Article and Reagents

- **BMS-846372** (purity $\geq 98\%$)
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Vehicle for intravenous administration (e.g., 20% Solutol HS 15 in saline)
- Internal standard (IS) for bioanalysis (e.g., a structurally similar compound not present in the study samples)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Heparin or EDTA for blood collection

Animal Model

- Species: Beagle dogs
- Age: 6-12 months
- Weight: 8-12 kg
- Sex: Male and female (equal numbers)
- Health Status: Clinically healthy, confirmed by a veterinarian. Animals should be acclimated to the facility for at least one week prior to the study.

Rationale for Species Selection: The dog is a widely accepted non-rodent species for preclinical safety and pharmacokinetic testing. Their larger size facilitates serial blood sampling, and their metabolic profile can be more predictive of human metabolism than that of rodents for certain classes of compounds.

Experimental Protocol

This protocol outlines a single-dose, two-period crossover study design to determine the absolute oral bioavailability of **BMS-846372**. A crossover design is employed to minimize inter-animal variability, as each animal serves as its own control.

Dosing

- Intravenous (IV) Administration: A single dose of 1 mg/kg **BMS-846372** will be administered as a slow bolus injection (over 2-3 minutes) into the cephalic vein. The low dose is chosen to ensure that clearance mechanisms are not saturated.

- Oral (PO) Administration: A single dose of 10 mg/kg **BMS-846372** will be administered via oral gavage. This dose has been previously shown to result in good oral bioavailability.[1] Animals should be fasted overnight prior to oral dosing to minimize variability in absorption due to food effects.

A washout period of at least one week will be implemented between the IV and PO dosing periods to ensure complete clearance of the drug from the system.

Blood Sampling

Blood samples (approximately 1 mL) will be collected from the jugular or cephalic vein into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points:

- IV Administration: Predose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
- PO Administration: Predose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Rationale for Sampling Schedule: The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. The early time points after IV administration are crucial for defining the distribution phase, while the later time points for both routes are necessary to accurately determine the terminal elimination half-life.

Sample Processing

- Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma into appropriately labeled cryovials.
- Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

Sample Preparation: Protein Precipitation

- To a 50 μ L aliquot of plasma, add 150 μ L of acetonitrile containing the internal standard (e.g., 100 ng/mL).
- Vortex for 1 minute to precipitate the plasma proteins.
- Centrifuge at 4000 x g for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical Example)

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from endogenous matrix components.
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - **BMS-846372**: To be determined by direct infusion of the compound.
 - Internal Standard: To be determined by direct infusion of the compound.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation) to ensure accuracy,

precision, selectivity, sensitivity, and stability.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Key parameters to be determined include:

Parameter	Description
C _{max}	Maximum observed plasma concentration
T _{max}	Time to reach C _{max}
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)	Area under the plasma concentration-time curve from time 0 to infinity
t _{1/2}	Terminal elimination half-life
CL	Total body clearance
V _d	Volume of distribution
F%	Absolute oral bioavailability

Calculation of Oral Bioavailability (F%):

$$F\% = (AUC(0-inf), PO / AUC(0-inf), IV) * (Dose, IV / Dose, PO) * 100$$

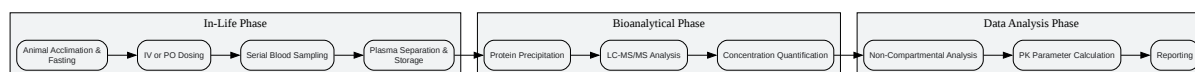
Expected Results

Based on published data, **BMS-846372** is expected to have good oral bioavailability in dogs.^[1]

The table below presents a hypothetical pharmacokinetic profile for **BMS-846372** in beagle dogs based on the described study design.

Parameter	IV Administration (1 mg/kg)	PO Administration (10 mg/kg)
C _{max} (ng/mL)	~150	~450
T _{max} (h)	0.083	1.5
AUC(0-inf) (ng*h/mL)	~350	~1190
t _{1/2} (h)	~4.5	~4.7
CL (L/h/kg)	~2.8	N/A
V _d (L/kg)	~18	N/A
F%	N/A	34% ^[1]

Note: The values in this table, with the exception of the cited oral bioavailability, are hypothetical and for illustrative purposes only. Actual experimental results may vary.



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Caption: Experimental workflow for the pharmacokinetic analysis of **BMS-846372** in dogs.

Conclusion

The protocol detailed in this application note provides a robust framework for the pharmacokinetic characterization of **BMS-846372** in beagle dogs. Adherence to these guidelines will ensure the generation of high-quality data suitable for advancing the preclinical development of this promising CGRP receptor antagonist. The insights gained from this study will be instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **BMS-846372**, ultimately informing the design of future efficacy and toxicology studies.

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